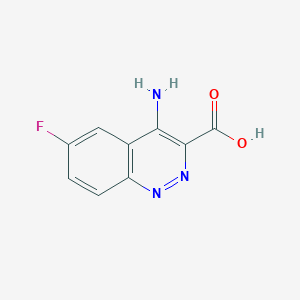![molecular formula C8H13NO3 B069889 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) CAS No. 176966-37-3](/img/structure/B69889.png)
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) is a bicyclic compound that belongs to the class of tropane alkaloids. This compound has been found to possess a wide range of biological activities, including anticholinergic, analgesic, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) involves its ability to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improvements in memory and cognitive function. Additionally, this compound has been found to activate the opioid receptors in the brain, which contributes to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its anticholinergic and analgesic properties, 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) has been found to possess anti-inflammatory properties. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This compound has also been found to have anxiolytic effects, with studies demonstrating its ability to reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in the brain. Additionally, its analgesic and anti-inflammatory properties make it a useful tool for studying pain and inflammation in animal models. One limitation of this compound is that it can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI). One area of interest is its potential as a treatment for Alzheimer's disease, as its ability to inhibit acetylcholinesterase could lead to improvements in memory and cognitive function. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is also needed to better understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) involves the cyclization of 4-methoxyphenylacetonitrile with 1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then acetylated with acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) has been extensively studied for its anticholinergic and analgesic properties. It has been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in memory and learning. This compound has also been shown to possess analgesic properties, with studies demonstrating its effectiveness in reducing pain in animal models.
Eigenschaften
CAS-Nummer |
176966-37-3 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
1-[(1R,4R,6R)-4-methoxy-3-oxa-7-azabicyclo[4.1.0]heptan-7-yl]ethanone |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-6-3-8(11-2)12-4-7(6)9/h6-8H,3-4H2,1-2H3/t6-,7+,8-,9?/m1/s1 |
InChI-Schlüssel |
SWPIWMYYEVABPM-OBCZXFEGSA-N |
Isomerische SMILES |
CC(=O)N1[C@H]2[C@@H]1CO[C@H](C2)OC |
SMILES |
CC(=O)N1C2C1COC(C2)OC |
Kanonische SMILES |
CC(=O)N1C2C1COC(C2)OC |
Synonyme |
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




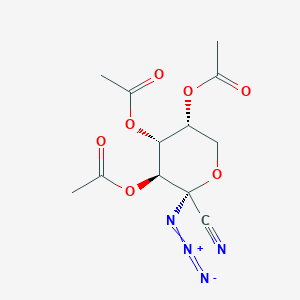
![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
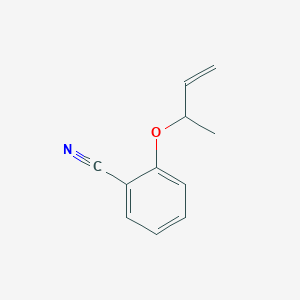
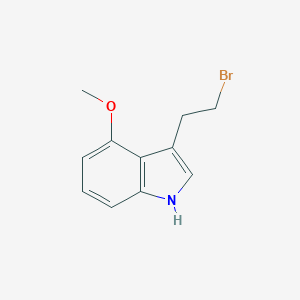
![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)
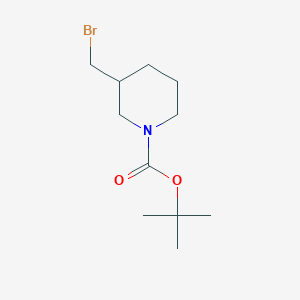


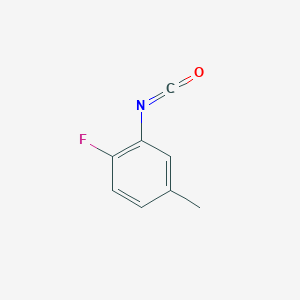
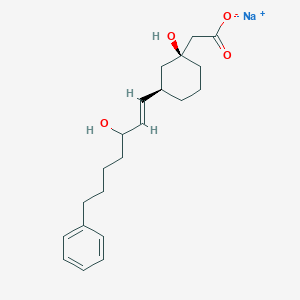
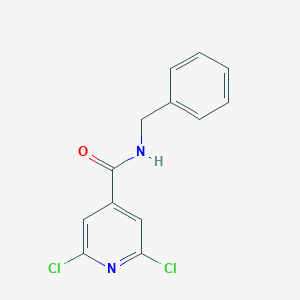
![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)
